Dimethylsilylene distearate
Description
Dimethylsilylene distearate (CAS: 18856-04-7), also known as dimethylsilanediyl dioctadecanoate, is an organosilicon compound comprising a dimethylsilylene group bridging two stearate (octadecanoic acid) moieties . Its molecular structure features a silicon atom bonded to two methyl groups and two stearate esters, distinguishing it from carbon-based esters. Applications may include specialty polymers or silicone-based formulations, though specific industrial uses remain underexplored in available literature.
Properties
CAS No. |
18856-04-7 |
|---|---|
Molecular Formula |
C38H76O4Si |
Molecular Weight |
625.1 g/mol |
IUPAC Name |
[dimethyl(octadecanoyloxy)silyl] octadecanoate |
InChI |
InChI=1S/C38H76O4Si/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(39)41-43(3,4)42-38(40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3 |
InChI Key |
IAJABPQCIRWNLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)OC(=O)CCCCCCCCCCCCCCCCC |
Other CAS No. |
18856-04-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key attributes of dimethylsilylene distearate with structurally related compounds:
Notes:
- This compound : The silicon atom may enhance thermal resistance compared to carbon-based esters.
- Glycol Distearate : Ethylene glycol provides flexibility; its low HLB (5–6) makes it suitable for water-in-oil emulsions .
- PEG Distearate : Polyethylene glycol chain length influences solubility and viscosity-modifying properties .
- Aluminum Distearate: Metal soap structure enables use as a thickener in non-polar solvents .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing dimethylsilylene distearate, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves silylation of stearic acid derivatives under anhydrous conditions. To ensure reproducibility, document reagent purity (≥99%), reaction temperature (±1°C control), and inert atmosphere (e.g., nitrogen glovebox). Characterization should include H/C NMR for structural confirmation and HPLC for purity assessment (>98%). Full experimental details (e.g., solvent ratios, catalyst loading) must be included in supplementary materials to comply with reproducibility standards .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer : Essential techniques include:
- FT-IR : To verify Si-O and ester carbonyl stretches (expected peaks: 1050–1100 cm for Si-O; 1730–1750 cm for C=O).
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds.
- X-ray Diffraction (XRD) : For crystalline phase identification.
- Elemental Analysis : To validate C/H/Si stoichiometry.
Cross-reference data with literature and provide raw spectra in appendices to support claims .
Advanced Research Questions
Q. How can experimental design address contradictions in reported thermal stability data for this compound?
- Methodological Answer : Contradictions often arise from varying sample preparation (e.g., crystallization methods) or instrumental calibration. Use a factorial design to isolate variables:
- Independent Variables : Heating rate (5–20°C/min), sample mass (1–10 mg), atmosphere (N vs. air).
- Response Variables : Decomposition onset temperature, residue yield.
Analyze interactions using ANOVA and validate with DSC-TGA coupled systems. Publish full datasets (including outliers) in supplementary materials to enable meta-analyses .
Q. What strategies resolve discrepancies in spectral data interpretation for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may stem from solvent effects or isotopic impurities. Implement:
- Multi-Technique Cross-Validation : Combine Si NMR (for silylene groups) with high-resolution mass spectrometry (HRMS).
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with empirical data.
Reference theoretical frameworks (e.g., molecular orbital theory) to contextualize anomalies .
Q. How can researchers design experiments to study the compound’s interfacial behavior in polymer matrices?
- Methodological Answer : Employ a response surface methodology (RSM) to optimize variables:
- Factors : Polymer chain length, this compound concentration (0.1–5 wt%), mixing temperature.
- Responses : Tensile strength, contact angle (hydrophobicity).
Use AFM or SEM to characterize dispersion homogeneity. Replicate trials across 3+ batches to account for batch-to-batch variability .
Q. What interdisciplinary approaches integrate this compound into material science or catalysis studies?
- Methodological Answer : Combine chemical synthesis with:
- Surface Science : Langmuir-Blodgett deposition for monolayer studies.
- Catalysis : Screen activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using controlled Si-O environments.
Leverage databases (e.g., crystallographic databases) to correlate structure-property relationships. Publish interoperable datasets to facilitate machine learning applications .
Data Analysis and Theoretical Frameworks
Q. How should researchers statistically analyze contradictory results in degradation studies?
- Methodological Answer : Apply mixed-effects models to account for lab-specific variables (e.g., humidity, equipment). Use Cohen’s d to quantify effect sizes between studies. For meta-analyses, follow PRISMA guidelines and include funnel plots to assess publication bias. Share raw data via repositories like Zenodo to enhance transparency .
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer : Anchor studies in:
- Frontier Molecular Orbital (FMO) Theory : Predict reactivity sites via HOMO-LUMO gaps.
- Transition State Theory (TST) : Model activation energies for silylene group reactions.
Validate with kinetic isotopic effect (KIE) experiments and in situ IR monitoring. Link findings to broader organosilicon chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
